1-Acetyl-4-chlor-1H-Indazol

Übersicht

Beschreibung

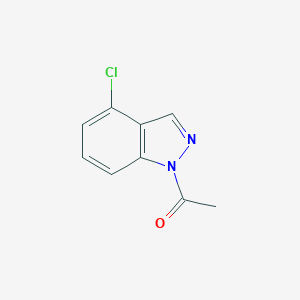

1-Acetyl-4-chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an acetyl group at the first position and a chlorine atom at the fourth position of the indazole ring imparts unique chemical properties to this compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

1-Acetyl-4-chloro-1H-indazole serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives exhibit promising anticancer, anti-inflammatory, and antimicrobial activities. For instance, studies have shown that indazole derivatives can inhibit the production of key inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), which are pivotal in the inflammatory response.

Case Study: Antitubercular Activity

A notable application of indazole derivatives, including 1-acetyl-4-chloro-1H-indazole, has been in the development of inhibitors for Mycobacterium tuberculosis β-ketoacyl-ACP synthase KasA. A structure-based optimization led to the development of indazole JSF-3285, which demonstrated substantial activity against tuberculosis in mouse models, showcasing a novel mechanism distinct from existing treatments . This compound exhibited a 30-fold increase in plasma exposure compared to previous inhibitors and provided effective reductions in bacterial load at low doses .

Biological Studies

Biological Target Interactions

Research on 1-acetyl-4-chloro-1H-indazole has focused on its interactions with various biological targets, including enzymes and receptors. The compound's ability to modulate biological pathways makes it an essential tool for studying disease mechanisms. Its role in inhibiting cyclooxygenase-2 (COX-2) is particularly noteworthy due to the enzyme's involvement in inflammatory processes.

Chemical Biology

Investigative Probes

In chemical biology, 1-acetyl-4-chloro-1H-indazole is utilized as a probe to investigate complex biological pathways and mechanisms. Its structural features allow researchers to explore its reactivity and interactions within biological systems, aiding in the discovery of new therapeutic targets.

Industrial Applications

Agrochemicals and Beyond

Beyond medicinal uses, this compound finds applications in developing agrochemicals and other industrial products. The unique properties imparted by the acetyl and chloro groups enhance its utility in various formulations.

Wirkmechanismus

Target of Action

1-Acetyl-4-chloro-1H-indazole, also known as 1-(4-Chloro-1H-indazol-1-yl)ethanone, is a heterocyclic compound that has been found to have a wide variety of biological activities Indazole derivatives have been reported to exhibit anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities . These activities suggest that the compound may interact with a range of targets, including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . This suggests that 1-Acetyl-4-chloro-1H-indazole may also interact with its targets to modulate their activity and induce changes in cellular processes.

Biochemical Pathways

For instance, the anti-inflammatory activity of some indazole derivatives is associated with the inhibition of cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This suggests that 1-Acetyl-4-chloro-1H-indazole may also affect pathways related to inflammation.

Result of Action

One study reported that a compound, 3-amino- n - (4-benzylphenyl)-5-chloro-1h-indazole-1-carboxamide, was able to inhibit cell growth with gi50 values in the 0041–336 μM range, being very effective against colon and melanoma cell lines . This suggests that 1-Acetyl-4-chloro-1H-indazole may also have similar effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Acetyl-4-chloro-1H-indazole can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-chlorobenzaldehyde and hydrazine hydrate under acidic conditions can yield 4-chloro-1H-indazole, which can then be acetylated using acetic anhydride to obtain 1-acetyl-4-chloro-1H-indazole .

Industrial Production Methods: In an industrial setting, the synthesis of 1-acetyl-4-chloro-1H-indazole may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Acetyl-4-chloro-1H-indazole undergoes various chemical reactions, including:

Electrophilic Substitution: The chlorine atom at the fourth position makes the compound susceptible to electrophilic substitution reactions, such as nitration and sulfonation.

Nucleophilic Substitution: The acetyl group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the indazole ring.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products:

Nitration: 1-Acetyl-4-chloro-5-nitro-1H-indazole.

Sulfonation: 1-Acetyl-4-chloro-5-sulfonic acid-1H-indazole.

Reduction: 1-Acetyl-4-chloro-1H-indazole derivatives with reduced nitrogen atoms.

Vergleich Mit ähnlichen Verbindungen

1-Acetyl-1H-indazole: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.

4-Chloro-1H-indazole: Lacks the acetyl group, affecting its solubility and interaction with biological targets.

1-Acetyl-5-chloro-1H-indazole: The chlorine atom is at the fifth position, leading to variations in its chemical and biological properties.

Uniqueness: 1-Acetyl-4-chloro-1H-indazole is unique due to the specific positioning of the acetyl and chloro groups, which influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and research tools.

Biologische Aktivität

1-Acetyl-4-chloro-1H-indazole is a heterocyclic compound belonging to the indazole family, known for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of 1-acetyl-4-chloro-1H-indazole is CHClNO, with a molecular weight of 194.6 g/mol. It features an acetyl group at the 1-position and a chlorine atom at the 4-position of the indazole ring, which contributes to its unique chemical properties and potential biological activities.

Target of Action

1-Acetyl-4-chloro-1H-indazole interacts with various biological targets, primarily focusing on:

- Protein Kinases : Inhibition of these enzymes can lead to significant changes in cellular processes, particularly in cancer cells.

- Cyclo-Oxygenase-2 (COX-2) : This enzyme is involved in the inflammatory response, and its inhibition can reduce inflammation and pain.

Mode of Action

The compound exhibits its biological effects through several mechanisms:

- Inhibition of Prostaglandin E2 (PGE2) production, tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner, indicating its potential anti-inflammatory properties.

- Suppression of Tumor Growth : Indazole derivatives have shown effectiveness against various cancer cell lines, including colon and melanoma cells, with GI50 values ranging from 0.041 to 33.6 μM.

Anticancer Activity

Research has demonstrated that 1-acetyl-4-chloro-1H-indazole possesses notable anticancer properties. For instance:

| Cell Line | GI50 (μM) | Activity |

|---|---|---|

| Colon Cancer | 0.041 | Highly effective |

| Melanoma | 33.6 | Effective |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Activity

The compound's ability to inhibit COX-2 suggests it may be beneficial in treating inflammatory conditions. Studies have shown that indazole derivatives can reduce inflammation markers significantly.

Case Studies

- Study on Anticancer Properties : A study published in Current Progress highlighted the effectiveness of various indazole derivatives, including 1-acetyl-4-chloro-1H-indazole, as FGFR1 inhibitors with IC50 values as low as 5.5 nM . This indicates a strong potential for targeting specific cancer pathways.

- Inflammation Reduction : Another study focused on the anti-inflammatory effects of indazole derivatives demonstrated that compounds similar to 1-acetyl-4-chloro-1H-indazole significantly reduced levels of inflammatory cytokines in vitro.

Research Applications

1-Acetyl-4-chloro-1H-indazole has several applications in scientific research:

- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceutical compounds with anticancer, anti-inflammatory, and antimicrobial activities.

- Chemical Biology : The compound is used as a probe to investigate biological pathways and mechanisms.

Eigenschaften

IUPAC Name |

1-(4-chloroindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYJCQCITQRLLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=N1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505275 | |

| Record name | 1-(4-Chloro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145439-15-2 | |

| Record name | 1-(4-Chloro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.